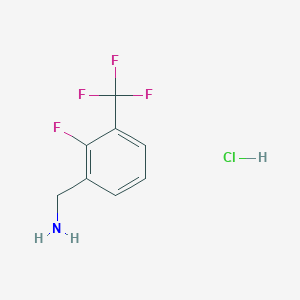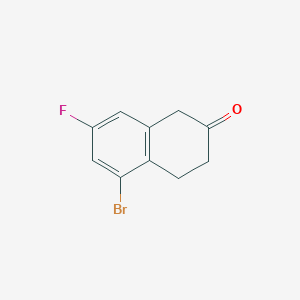
4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoroindole, which is commercially available or can be synthesized from indole through electrophilic fluorination.
Formation of the Intermediate: The 5-fluoroindole undergoes a Friedel-Crafts acylation reaction with succinic anhydride to form this compound.
Reaction Conditions: The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 5-fluoroindole and succinic anhydride are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.
Reduction: Formation of 4-(5-fluoro-1H-indol-3-yl)-4-hydroxybutanoic acid.
Substitution: Formation of 4-(5-substituted-1H-indol-3-yl)-4-oxobutanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid can be compared with other indole derivatives:
Similar Compounds: Examples include 5-fluoroindole-3-acetic acid and 5-fluoroindole-3-carboxylic acid.
Uniqueness: The presence of the butanoic acid moiety and the specific substitution pattern on the indole ring make it unique compared to other indole derivatives.
Eigenschaften
Molekularformel |
C12H10FNO3 |
|---|---|
Molekulargewicht |
235.21 g/mol |
IUPAC-Name |
4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H10FNO3/c13-7-1-2-10-8(5-7)9(6-14-10)11(15)3-4-12(16)17/h1-2,5-6,14H,3-4H2,(H,16,17) |
InChI-Schlüssel |
VUWQFEKCCFNURD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Ethylphenyl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B12828164.png)
![3-Bromo-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B12828174.png)
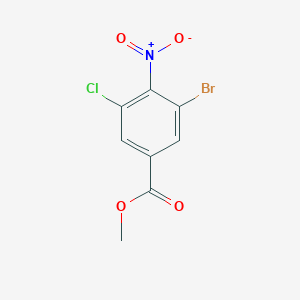
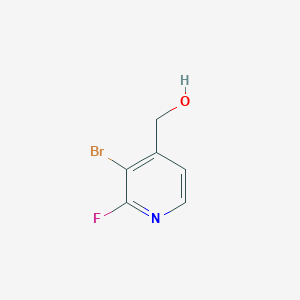
![N-Benzyl-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12828194.png)
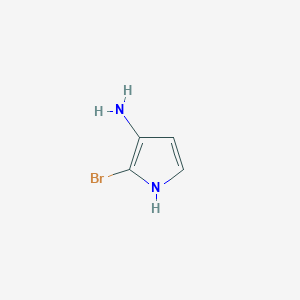
![2-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B12828204.png)
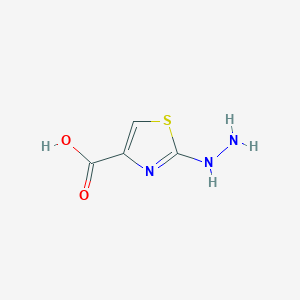
![Bis[(3,4-dicarboxylic anhydride)phenyl] terephthalate](/img/structure/B12828211.png)
![tert-Butyl 3-[(1S)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12828221.png)
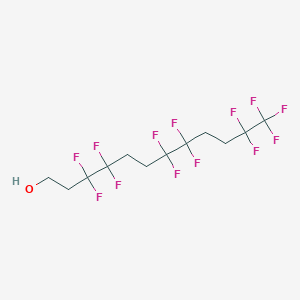
![1-(Imidazo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12828230.png)
